N'-(Isopropyl)-N,N-dimethylpropane-1,3-diamine
Overview
Description
N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine is an organic compound that belongs to the class of amines. It is characterized by the presence of an isopropyl group and two dimethyl groups attached to a propane-1,3-diamine backbone. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine typically involves the alkylation of propane-1,3-diamine with isopropyl halides and dimethyl halides. The reaction is carried out under basic conditions, often using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the amine groups, facilitating the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or primary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include amine oxides, secondary amines, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is employed in the study of enzyme inhibition and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals, surfactants, and polymers.
Mechanism of Action
The mechanism of action of N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Triethylamine: Another tertiary amine commonly used as a base in chemical reactions.
N,N-Dimethylpropane-1,3-diamine: A related compound with similar structural features but lacking the isopropyl group.
Uniqueness
N’-(Isopropyl)-N,N-dimethylpropane-1,3-diamine is unique due to the presence of both isopropyl and dimethyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound in various applications, particularly in the design of selective inhibitors and catalysts.
Properties
IUPAC Name |
N',N'-dimethyl-N-propan-2-ylpropane-1,3-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-8(2)9-6-5-7-10(3)4/h8-9H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTERZGUIDLTILL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213539 | |
Record name | 1,3-Propanediamine, N'-isopropyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63905-13-5 | |
Record name | N1,N1-Dimethyl-N3-(1-methylethyl)-1,3-propanediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63905-13-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N'-Isopropyl-N,N-dimethyl-1,3-propanediamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063905135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Propanediamine, N'-isopropyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213539 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N'-(isopropyl)-N,N-dimethylpropane-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.667 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N'-ISOPROPYL-N,N-DIMETHYL-1,3-PROPANEDIAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4ZI4P3WQ7A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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